Lorlatinib is a small molecule drug that belongs to the class of anaplastic lymphoma kinase (ALK) inhibitors. It is used in the treatment of non-small cell lung cancer (NSCLC) that has progressed despite treatment with other ALK inhibitors. Lorlatinib has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of ALK-positive NSCLC.
Lorlatinib is synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form 2-chloro-5-nitrobenzamide. The second intermediate is prepared by reacting 2-chloro-5-nitrobenzamide with 3-aminopropyltriethoxysilane to form 2-chloro-5-nitro-N-[2-(3-triethoxysilylpropylamino)pyridin-4-yl]benzamide. The final product, lorlatinib, is obtained by reacting the second intermediate with 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. The efficiency and yield of the synthesis process depend on the quality of the starting materials, the reaction conditions, and the purification methods used. The overall yield of lorlatinib synthesis is around 10-15%. The process is time-consuming and requires specialized equipment and expertise. Environmental and safety considerations are also important, as some of the starting materials and intermediates used in the synthesis process are toxic and hazardous.
Chemical Structure and Biological Activity
Lorlatinib has a complex chemical structure that consists of a pyrimidine core, a piperidine ring, and several functional groups. It is a potent and selective inhibitor of Lorlatinib and ROS1 tyrosine kinases, which are involved in the growth and survival of cancer cells. Lorlatinib binds to the ATP-binding site of these kinases and prevents their activation, leading to inhibition of downstream signaling pathways and cell death.
Lorlatinib has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has been found to inhibit the growth of Lorlatinib-positive NSCLC cells both in vitro and in vivo. Lorlatinib has also been shown to have activity against other types of cancer, such as ROS1-positive NSCLC and neuroblastoma. Potential therapeutic and toxic effects of lorlatinib depend on the dose, duration of treatment, and individual patient factors. Common side effects of lorlatinib include fatigue, edema, cognitive impairment, and gastrointestinal disturbances. More serious side effects, such as interstitial lung disease and hepatotoxicity, have also been reported.
Lorlatinib has several applications in medical, environmental, and industrial research. In medical research, lorlatinib is being used to develop new treatments for Lorlatinib-positive NSCLC and other types of cancer. Clinical trials have shown that lorlatinib is effective in treating patients with Lorlatinib-positive NSCLC who have progressed on other Lorlatinib inhibitors. Lorlatinib is also being studied in combination with other drugs to improve its efficacy and reduce side effects. In environmental research, lorlatinib is being used to study its effects on ecosystems and its role in pollution management. Lorlatinib is a potential environmental contaminant due to its widespread use in medical research and its potential to enter the environment through wastewater and other sources. Studies have shown that lorlatinib can have toxic effects on aquatic organisms and may pose a risk to the environment. In industrial research, lorlatinib is being used to improve manufacturing processes and product quality. Lorlatinib is a valuable tool for studying the role of Lorlatinib and ROS1 kinases in cell signaling and cancer biology. It is also being used to develop new drugs and therapies for cancer and other diseases.
Future Perspectives and Challenges
Despite its promising results, lorlatinib has some limitations in its use and study. One of the main challenges is the development of resistance to the drug, which can limit its efficacy and lead to treatment failure. Another challenge is the identification of biomarkers that can predict response to lorlatinib and guide treatment decisions. Possible solutions and improvements include the development of new Lorlatinib inhibitors that can overcome resistance and the use of combination therapies that target multiple signaling pathways. Future trends and prospects in the application of lorlatinib in scientific research include the development of personalized medicine approaches that take into account individual patient factors and the use of lorlatinib in combination with immunotherapy and other novel treatments. In conclusion, lorlatinib is a promising drug that has shown efficacy in the treatment of Lorlatinib-positive NSCLC and other types of cancer. Its complex chemical structure and mechanism of action make it a valuable tool for studying cell signaling and cancer biology. However, further research is needed to overcome the challenges of resistance and toxicity and to develop new treatments and therapies for cancer and other diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lorlatinib is a small molecule inhibitor that targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. It was developed by Pfizer and received FDA approval in 2018 for the treatment of non-small cell lung cancer (NSCLC) with ALK or ROS1 gene rearrangements. This paper will discuss the method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges of Lorlatinib.
N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine, also known as Bz-2'-O-Bn-5'-O-(4'-OMePh)2-Ado, is a modified nucleoside that has gained attention in recent years due to its potential therapeutic applications. This paper aims to provide an overview of the synthesis, chemical structure, biological activity, and potential applications of Bz-2'-O-Bn-5'-O-(4'-OMePh)2-Ado.
8-Iodoadenosine is a purine nucleoside analog that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that is structurally similar to adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes. We will also explore the future perspectives and challenges associated with the use and study of this compound.